molecular formula C12H17N3O4S2 B3014124 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034305-03-6

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B3014124
CAS No.: 2034305-03-6
M. Wt: 331.41
InChI Key: PNSVJRBKCWZPLV-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic specialty chemical designed for research and development applications. This compound belongs to the class of N-heterocyclic compounds, specifically featuring a pyrazole-sulfonamide core, a scaffold of significant interest in modern medicinal chemistry . The molecular structure incorporates a 1-methyl-1H-pyrazole-4-sulfonamide group, which is recognized in scientific literature as a valuable building block for the synthesis of more complex pharmaceuticals and specialty organic chemicals . The presence of the thiophene ring and a 2-hydroxyethoxy chain suggests potential for enhanced solubility and specific molecular interactions. Pyrazole-sulfonamide derivatives are frequently investigated for their potential biological activities. Related compounds in this chemical class have been studied as inhibitors of various enzymatic targets, including carbonic anhydrase isozymes, which are linked to disorders such as glaucoma, epilepsy, and cancer . Furthermore, N-heterocyclic compounds like this one are prominent in antiviral research, with some pyrazole derivatives demonstrating activity against viruses such as hepatitis C, HIV, and influenza . The specific research value of this reagent may lie in its use as a key intermediate in organic synthesis, enabling the exploration of new chemical spaces in drug discovery programs. Researchers can utilize this compound to develop novel molecules targeting a range of diseases, leveraging the known pharmacophoric properties of the sulfonamide and N-heterocyclic functionalities . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S2/c1-15-8-11(6-13-15)21(17,18)14-7-12(19-4-3-16)10-2-5-20-9-10/h2,5-6,8-9,12,14,16H,3-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSVJRBKCWZPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H17N3O4S2
  • Molecular Weight : 331.41 g/mol
  • Purity : Typically 95% .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The pyrazole moiety is known for its ability to modulate enzyme activities and influence cellular signaling pathways.

Antiviral Activity

Research indicates that pyrazole derivatives exhibit promising antiviral properties. For instance, studies have shown that certain pyrazole compounds can inhibit viral replication by targeting viral proteins or host cell factors critical for viral life cycles. The specific compound may share similar mechanisms, potentially enhancing its efficacy against viral pathogens .

Antibacterial and Antifungal Properties

The compound's sulfonamide group is associated with antibacterial activity. Sulfonamides act as competitive inhibitors of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism has been demonstrated in various studies where related compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

A number of studies have investigated the biological activity of pyrazole derivatives, including those similar to this compound:

  • Antiproliferative Activity : A study on pyrazole-4-sulfonamide derivatives revealed their potential as antiproliferative agents against cancer cell lines, with some compounds showing IC50 values indicating effective inhibition of cell growth .
  • Anti-inflammatory Effects : Other research highlighted the anti-inflammatory properties of certain pyrazole compounds, demonstrating their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Activity : A comparative analysis showed that certain pyrazole derivatives had MIC values lower than standard antibiotics, indicating superior antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeReferenceObserved EffectIC50/MIC Values
AntiviralMDPI Inhibition of viral replication0.20 - 0.35 μM
AntibacterialPMC Effective against S. aureus1.9 - 125 μg/mL
AntiproliferativePMC Inhibition of cancer cell growthIC50 not specified
Anti-inflammatoryPMC Reduction in TNF-α and IL-6 levelsIC50 not specified

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide may exhibit antiviral properties. Preliminary research suggests that it could inhibit viral replication mechanisms, particularly against RNA viruses such as Hepatitis C virus (HCV). For instance, related compounds have shown significant inhibition of NS5B RNA polymerase activity, with IC50 values ranging from 30 to 35 µM .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have reported moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The following table summarizes the antimicrobial efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.08 - 62.16
Escherichia coli62.5 - 125

These findings suggest potential therapeutic applications in treating infections caused by resistant bacterial strains .

Cytotoxicity and Safety Profile

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Initial findings indicate that this compound exhibits low toxicity in human cell lines, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several case studies have documented the efficacy of compounds structurally related to this compound:

  • Study on Antiviral Efficacy : A study demonstrated that derivatives exhibited significant antiviral activity against HCV, reinforcing the potential of this compound class in antiviral drug development.
  • Antimicrobial Efficacy Assessment : Another study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, reporting MIC values indicative of therapeutic potential against resistant strains .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Ring Systems : The thiopyran analog (CAS 2319808-94-9) replaces the thiophene with a saturated thiopyran ring, likely improving metabolic stability due to reduced aromatic oxidation .
  • Functional Groups: The hydroxyethoxy group in the target compound enhances hydrophilicity compared to methylphenoxy or fluorobenzamide substituents, which could improve aqueous solubility .

Hydrogen Bonding and Crystallography

  • The hydroxyethoxy group in the target compound introduces hydrogen-bonding donors/acceptors, which may influence crystal packing. Etter’s graph set analysis () predicts robust hydrogen-bonding networks compared to analogs lacking hydroxy groups (e.g., fluorobenzamide derivatives) .
  • Thiophene-containing analogs may exhibit distinct crystal structures due to sulfur’s polarizability, affecting mechanical stability and melting points .

Q & A

Q. What are the recommended synthetic routes for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide?

A multi-step synthesis is typically employed:

Thiophene-3-yl ethyl intermediate : React thiophene-3-carbaldehyde with 2-hydroxyethylamine via reductive amination to form the 2-(thiophen-3-yl)ethyl backbone.

Pyrazole sulfonylation : Sulfonate 1-methyl-1H-pyrazole-4-sulfonyl chloride with the intermediate under basic conditions (e.g., NaH in DMF) to form the sulfonamide linkage .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
Key validation: Monitor reaction progress via TLC and confirm purity by HPLC (>98%) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent connectivity (e.g., hydroxyethoxy CH₂ signals at δ 3.5–4.0 ppm, thiophene protons at δ 7.0–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺) .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyethoxy O–H (~3300 cm⁻¹) .

Q. How can solubility and partition coefficients (logP) be experimentally determined?

  • Shake-flask method : Dissolve the compound in octanol/water (1:1), agitate for 24 hrs, and quantify via UV-Vis spectroscopy .
  • HPLC-based methods : Use a C18 column with gradient elution (acetonitrile/water) to estimate logP .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound?

  • Disorder in flexible chains : The hydroxyethoxy and thiophene groups may exhibit positional disorder, requiring constrained refinement in SHELXL .
  • Twinning : Use PLATON to detect twinning and apply HKLF5 data integration .
  • Validation : Check R-factor convergence (<0.05) and validate geometry with Mogul/CheckCIF .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Replace the thiophene-3-yl group with furan or pyridine analogs to assess receptor binding affinity (e.g., via molecular docking) .
  • Hydroxyethoxy chain modification : Test methyl or propyl analogs to evaluate metabolic stability in liver microsomes .
  • Bioassays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

Q. What methodologies address contradictions in reported biological activity data?

  • Orthogonal assays : Validate inhibitory activity using both SPR (surface plasmon resonance) and enzymatic assays to rule out false positives .
  • Purity verification : Re-analyze conflicting batches via LC-MS to confirm absence of impurities (>99.5%) .
  • Buffer conditions : Test activity in varying pH (6.5–7.5) and ionic strength buffers to identify assay-specific artifacts .

Q. How can computational modeling predict metabolic stability?

  • In silico tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism sites (e.g., hydroxylation at the ethoxy chain) .
  • Molecular dynamics (MD) : Simulate liver microsome environments (CHARMM force field) to predict half-life (t₁/₂) .
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., NADPH-dependent depletion) .

Q. What strategies improve stability under physiological conditions?

  • pH stability profiling : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hrs, monitoring degradation via HPLC .
  • Lyophilization : Formulate as a lyophilized powder with trehalose to enhance shelf-life (>12 months at -20°C) .
  • Protective groups : Introduce acetyl-protected hydroxyethoxy chains to reduce premature hydrolysis .

Methodological Notes

  • Crystallography : Use SHELX suite for structure solution and refinement, leveraging TWINABS for twinned data .
  • Synthetic scale-up : Optimize microwave-assisted synthesis (100°C, 30 mins) to reduce reaction time by 50% .
  • Data reproducibility : Adopt Open Science Framework (OSF) for raw data sharing (NMR, XRD) to enable independent validation .

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